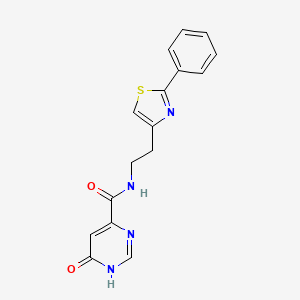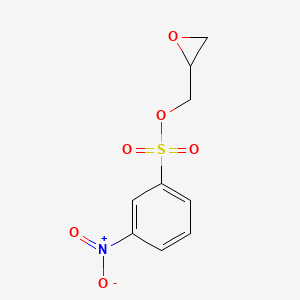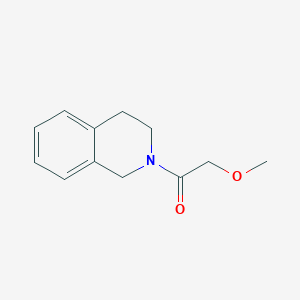![molecular formula C16H20N4O4 B2663569 N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941984-30-1](/img/structure/B2663569.png)
N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is an intricate organic compound known for its potential applications in various scientific fields. This compound features a unique molecular structure with a pyridopyrimidinone core, which is pivotal in medicinal chemistry for its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. Initial stages often include the construction of the pyridopyrimidinone core via condensation reactions involving an appropriate pyridine derivative and urea. Subsequent steps may involve alkylation, methoxylation, and cyclopentylamine addition, each requiring controlled environments of temperature and pH.
Industrial Production Methods: For industrial-scale production, optimized methods leveraging batch and continuous flow processes ensure high yield and purity. Key steps include using high-pressure reactors for efficient alkylation and precise crystallization techniques to isolate the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation under the presence of strong oxidizing agents, leading to demethylation.
Reduction: The compound can be reduced at the pyridopyrimidinone core using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or methoxy sites.
Common Reagents and Conditions:
Oxidation: Agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Alkyl halides under basic conditions for nucleophilic substitution.
Major Products:
Oxidation typically yields demethylated derivatives.
Reduction results in the formation of alcohols or amines at the pyridopyrimidinone core.
Substitution reactions often produce N-alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is utilized in chemical research for developing new synthetic methodologies and understanding reaction mechanisms.
Biology: The compound plays a role in studying enzyme inhibition, particularly in enzymes involved in nucleotide synthesis and metabolic pathways.
Medicine: Its potential as a therapeutic agent in treating conditions such as cancer, due to its ability to interfere with DNA replication enzymes.
Industry: Applications in developing new materials with specific electronic properties due to its unique molecular structure.
Wirkmechanismus
Mechanism: The compound exerts its effects primarily through binding interactions with target proteins and enzymes. It may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the enzyme's active site.
Molecular Targets and Pathways: Targets typically include enzymes involved in nucleotide synthesis, like dihydrofolate reductase. Pathways affected often involve DNA replication and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl derivatives
Cyclopentylamide derivatives
Other pyridopyrimidinone-based compounds
Uniqueness: N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is unique due to its combined structural motifs, offering a distinct pharmacokinetic profile and enhanced binding affinity to its molecular targets.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-19-14-13(11(24-2)7-8-17-14)15(22)20(16(19)23)9-12(21)18-10-5-3-4-6-10/h7-8,10H,3-6,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLFGRZTHXACEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2663487.png)

![3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine](/img/structure/B2663489.png)
![Tert-butyl N-methyl-N-[2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2663491.png)


![N'-(2,4-difluorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2663494.png)

![5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2663500.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663501.png)

![2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide](/img/structure/B2663504.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663509.png)
